molecular formula C22H25Cl2N3O3S B2947595 Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride CAS No. 1217173-68-6

Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride

Cat. No. B2947595
CAS RN: 1217173-68-6
M. Wt: 482.42
InChI Key: LHKBZRGJEXUWLK-UHFFFAOYSA-N
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Description

Compounds containing the benzo[d]thiazol-2-yl group are known to exhibit a variety of biological activities . They are used in the discovery of novel compounds that inhibit quorum sensing, a bacterial cell-cell communication mechanism . These compounds can respond to external factors such as nutrient availability and defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .


Synthesis Analysis

The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with appropriate aromatic acids . The resulting intermediate compounds are then treated with specific reagents to yield the final derivatives .


Molecular Structure Analysis

The structure of these compounds is typically analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically characterized by their melting points, Rf-values, and IR spectra .

Mechanism of Action

The mechanism of action of similar compounds often involves the inhibition of quorum sensing pathways in bacteria . This inhibition disrupts bacterial cell-cell communication, potentially reducing biofilm formation, toxin production, and other pathogenic behaviors .

Future Directions

The development of novel compounds that inhibit quorum sensing is an emerging field . Such compounds could potentially be used to prevent the formation of biofilms, reduce the production of toxins, and discourage bacteria from developing future resistance .

properties

IUPAC Name

methyl 4-[(6-chloro-1,3-benzothiazol-2-yl)-[2-(diethylamino)ethyl]carbamoyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S.ClH/c1-4-25(5-2)12-13-26(22-24-18-11-10-17(23)14-19(18)30-22)20(27)15-6-8-16(9-7-15)21(28)29-3;/h6-11,14H,4-5,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKBZRGJEXUWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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